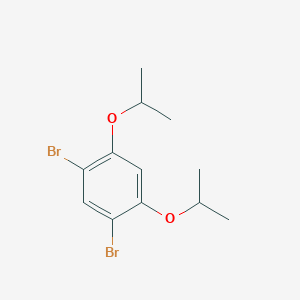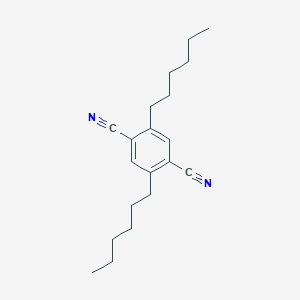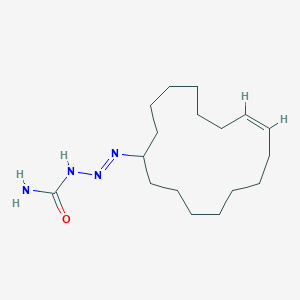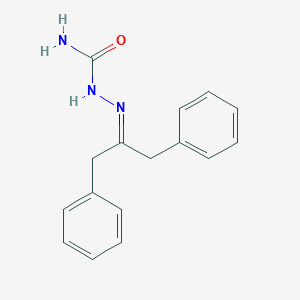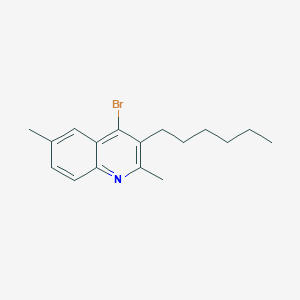
4-Chlorophenyl 5-chloropyridin-2-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorophenyl 5-chloropyridin-2-yl sulfide, also known as CPSS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPSS is a derivative of pyridine, which is a heterocyclic aromatic organic compound that is widely used in the pharmaceutical and agrochemical industries. The synthesis of CPSS involves the reaction of 4-chlorophenyl magnesium bromide with 5-chloro-2-pyridine sulfenyl chloride.
Applications De Recherche Scientifique
4-Chlorophenyl 5-chloropyridin-2-yl sulfide has been extensively studied for its potential applications in various fields. One of the most promising applications of 4-Chlorophenyl 5-chloropyridin-2-yl sulfide is in the development of new drugs. 4-Chlorophenyl 5-chloropyridin-2-yl sulfide has been shown to have potent anti-tumor activity in vitro and in vivo. It inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 4-Chlorophenyl 5-chloropyridin-2-yl sulfide has also been shown to have anti-inflammatory and anti-oxidant properties, which could be useful in the treatment of various inflammatory diseases.
Mécanisme D'action
The mechanism of action of 4-Chlorophenyl 5-chloropyridin-2-yl sulfide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-Chlorophenyl 5-chloropyridin-2-yl sulfide has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. 4-Chlorophenyl 5-chloropyridin-2-yl sulfide also induces apoptosis, which is a form of programmed cell death that is important for the elimination of damaged or abnormal cells.
Biochemical and Physiological Effects
4-Chlorophenyl 5-chloropyridin-2-yl sulfide has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-Chlorophenyl 5-chloropyridin-2-yl sulfide also has anti-inflammatory and anti-oxidant properties, which could be useful in the treatment of various inflammatory diseases. Additionally, 4-Chlorophenyl 5-chloropyridin-2-yl sulfide has been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-Chlorophenyl 5-chloropyridin-2-yl sulfide is its potent anti-tumor activity. It inhibits the growth of various cancer cell lines at low concentrations. 4-Chlorophenyl 5-chloropyridin-2-yl sulfide also has anti-inflammatory and anti-oxidant properties, which could be useful in the treatment of various inflammatory diseases. However, there are also some limitations to using 4-Chlorophenyl 5-chloropyridin-2-yl sulfide in lab experiments. 4-Chlorophenyl 5-chloropyridin-2-yl sulfide is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 4-Chlorophenyl 5-chloropyridin-2-yl sulfide has not been extensively studied in vivo, and its toxicity profile is not well established.
Orientations Futures
There are several future directions for research on 4-Chlorophenyl 5-chloropyridin-2-yl sulfide. One potential direction is to further investigate its mechanism of action. This could lead to the development of more effective drugs that target specific enzymes involved in cancer cell growth and proliferation. Another potential direction is to study the toxicity profile of 4-Chlorophenyl 5-chloropyridin-2-yl sulfide in vivo. This could help to determine the safety and efficacy of 4-Chlorophenyl 5-chloropyridin-2-yl sulfide as a potential drug candidate. Finally, there is a need for more research on the potential applications of 4-Chlorophenyl 5-chloropyridin-2-yl sulfide in other fields, such as the development of new materials or the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 4-Chlorophenyl 5-chloropyridin-2-yl sulfide involves the reaction of 4-chlorophenyl magnesium bromide with 5-chloro-2-pyridine sulfenyl chloride. The reaction is carried out in anhydrous tetrahydrofuran at a low temperature. The resulting product is purified by column chromatography to obtain pure 4-Chlorophenyl 5-chloropyridin-2-yl sulfide. The yield of the reaction is typically around 60-70%.
Propriétés
Formule moléculaire |
C11H7Cl2NS |
|---|---|
Poids moléculaire |
256.1 g/mol |
Nom IUPAC |
5-chloro-2-(4-chlorophenyl)sulfanylpyridine |
InChI |
InChI=1S/C11H7Cl2NS/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H |
Clé InChI |
BQDHPVLMBJLKFM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1SC2=NC=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1SC2=NC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole](/img/structure/B295982.png)
![1-[(6-Chlorohexyl)oxy]-4-methoxybenzene](/img/structure/B295983.png)
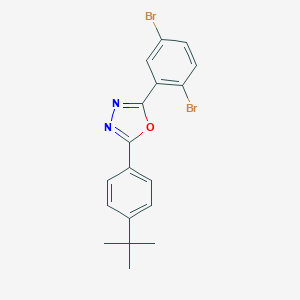
![2-{2-[4-(Dodecyloxy)phenyl]vinyl}-8-(hexyloxy)quinoline](/img/structure/B295986.png)
![2-Cyano-4-{5-[5-cyano-2-(hexyloxy)-4-methylphenyl]-1,3,4-oxadiazol-2-yl}-5-isopropoxyphenyl 5-cyano-2-(hexyloxy)-4-methylbenzoate](/img/structure/B295987.png)

![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)

